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Compound of Interest

Compound Name: 2-lodo-1,4-benzenediamine

Cat. No.: B186498

A Guide for Researchers in Drug Development and Materials Science

Disclaimer: The following guide provides a comparative analysis of the X-ray crystal structures
of two 2-iodo-phenyl methyl-amide derivatives. This serves as an illustrative example of the
requested format and content, as crystallographic data for 2-iodo-1,4-benzenediamine and its
simple derivatives were not publicly available in the searched literature. The principles of
analysis and data presentation are transferable to other molecular systems where structural
data is accessible.

This guide presents a detailed comparison of the single-crystal X-ray diffraction data for two
related 2-iodo-phenyl methyl-amides: cyclopropane carboxylic acid (2-iodo-phenyl)-methyl-
amide (Compound 1) and cyclo-heptane carboxylic acid (2-iodo-phenyl)-methyl-amide
(Compound 2). Understanding the solid-state conformation and intermolecular interactions of
such molecules is crucial for rational drug design and the development of novel materials.

Data Presentation: Crystallographic and Structural
Comparison

The following tables summarize the key crystallographic data and selected geometric
parameters for the two compounds, facilitating a direct comparison of their solid-state
structures.

Table 1: Crystal Data and Structure Refinement for Compounds 1 and 2
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Parameter Compound 1 (C11H12INO) Compound 2 (C1sH20INO)
Formula Weight 301.12 357.22
Crystal System Monoclinic Orthorhombic
Space Group P21 P212121

a (A 9.1609 (5) Not specified
b (A) 6.7614 (4) Not specified
c (A) 9.8332 (5) Not specified
B (°) 109.473 (1) 90

Volume (A3) 574.23 (5) Not specified
V4 2 Not specified
Temperature (K) 293 Not specified
Radiation (A, A) Mo Ka (0.71073) Not specified
Density (calc, g/cm?3) 1.742 Not specified
R(F) (1> 2a(l)) 0.026 Not specified
wR(F?) (all data) 0.062 Not specified
CSD Deposition No. 2254542 Not specified

Data for Compound 2's unit cell parameters were not fully provided in the available search
results.

Table 2: Selected Intermolecular Interactions (A, °)
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Interaction Type Compound 1 Compound 2

C—I---O Halogen Bond Present Present

l..-O distance (A) 3.012 (2) 3.024 (4) and 3.057 (4)
C—I---O angle (°) Not specified 171.71 (17) and 175.98 (16)
Interaction Motif [1] chains Isolated dimers

Experimental Protocols

The methodologies for the synthesis and X-ray crystallographic analysis of the compared
compounds are detailed below.

Synthesis and Crystallization

Single crystals of cyclopropane carboxylic acid (2-iodo-phenyl)-methyl-amide (Compound 1)
and cyclo-heptane carboxylic acid (2-iodo-phenyl)-methyl-amide (Compound 2) were obtained
for X-ray diffraction studies.

e Compound 1: Colorless blade-like crystals were grown.

e Compound 2: Yellow cuboid crystals were grown from an ethyl acetate solution.

X-ray Data Collection and Refinement

The intensity data for Compound 1 was collected on a Bruker SMART1000 CCD diffractometer
at 293 K. The structure was solved and refined using standard techniques. Hydrogen atoms
were mostly located in difference maps and then placed in idealized locations. They were
refined as riding atoms with the constraint Uiso(H) = 1.2Ueq(C) or 1.5Ueq(methyl C). Methyl
groups were allowed to rotate but not tip.

Visualization of Experimental Workflow and
Structural Relationships

The following diagrams illustrate the general workflow for X-ray crystallography and the nature
of intermolecular interactions observed in the analyzed structures.
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Experimental Workflow for Crystal Structure Analysis
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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
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Intermolecular Halogen Bonding Comparison

Compound 1 Compound 2
Monoclinic, P2 Orthorhombic, P2:2:2: Note: Halogen bonding (C-I---O) is a key interaction
-0 = 3.012 A |--O = 3.024 & 3.057 A in the crystal packing of both compounds.
Forms [010] chains Forms isolated dimers
esults in results in
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Caption: A comparison of halogen bonding motifs in the two amide derivatives.

Concluding Remarks

The analysis of the crystal structures of cyclopropane carboxylic acid (2-iodo-phenyl)-methyl-
amide and cyclo-heptane carboxylic acid (2-iodo-phenyl)-methyl-amide reveals that both
molecules exhibit a syn conformation of the methyl-amide group, which is nearly perpendicular
to the benzene ring. A significant intermolecular interaction in both structures is the C—I---O
halogen bond. However, the nature of the substituent on the amide nitrogen influences the
overall crystal packing, leading to the formation of chains in Compound 1 and discrete dimers
in Compound 2. These subtle differences in intermolecular interactions can have profound
effects on the bulk properties of the materials and the biological activity of the compounds. This
guide highlights the importance of detailed crystallographic analysis in understanding structure-
property relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Structures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186498#x-ray-crystal-structure-of-2-iodo-1-4-
benzenediamine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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